molecular formula C9H7F4NO5S B6305677 2,2,3,3-tetrafluoropropyl 2-nitrobenzenesulfonate CAS No. 85459-27-4

2,2,3,3-tetrafluoropropyl 2-nitrobenzenesulfonate

Cat. No.: B6305677
CAS No.: 85459-27-4
M. Wt: 317.22 g/mol
InChI Key: UUBIOOOQDJHXAT-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl 2-nitrobenzenesulfonate is a chemical compound with the molecular formula C9H7F4NO5S and a molecular weight of 317.22 g/mol.

Preparation Methods

The synthesis of 2,2,3,3-tetrafluoropropyl 2-nitrobenzenesulfonate typically involves the reaction of 2-nitrobenzenesulfonic acid with 2,2,3,3-tetrafluoropropanol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

2,2,3,3-Tetrafluoropropyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions where the sulfonate group is oxidized to form sulfone derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl 2-nitrobenzenesulfonate has several scientific research applications:

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals with fluorinated moieties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 2,2,3,3-tetrafluoropropyl 2-nitrobenzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated groups in the compound enhance its binding affinity to these targets, leading to specific biochemical and physiological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor signaling.

Comparison with Similar Compounds

2,2,3,3-Tetrafluoropropyl 2-nitrobenzenesulfonate can be compared with other similar compounds such as:

    2,2,3,3-Tetrafluoropropyl methacrylate: This compound is used in the production of high-performance polymers and coatings.

    2,2,3,3-Tetrafluoropropyl 2-methylprop-2-enoate: It is used as a monomer in the synthesis of specialty polymers.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 2-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO5S/c10-8(11)9(12,13)5-19-20(17,18)7-4-2-1-3-6(7)14(15)16/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBIOOOQDJHXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023246
Record name 2,2,3,3-Tetrafluoropropyl 2-nitrobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85459-27-4
Record name 2,2,3,3-Tetrafluoropropyl 2-nitrobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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